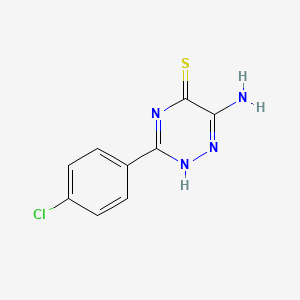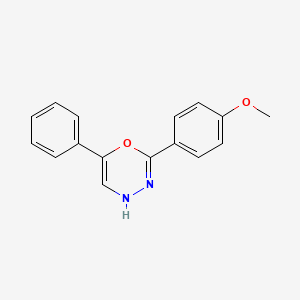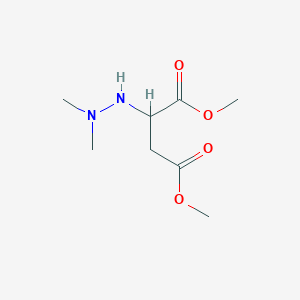
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring a dimethylhydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The dimethylhydrazinyl group is introduced through a subsequent reaction involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl butanedioate: Lacks the hydrazinyl group, making it less reactive in certain contexts.
Dimethyl 2-hydrazinylbutanedioate: Similar structure but with a single hydrazinyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is unique due to the presence of the dimethylhydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88419-42-5 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-10(2)9-6(8(12)14-4)5-7(11)13-3/h6,9H,5H2,1-4H3 |
InChI-Schlüssel |
CVZHWSDOWNVJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NC(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


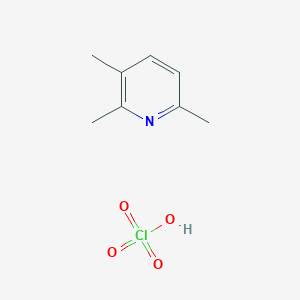

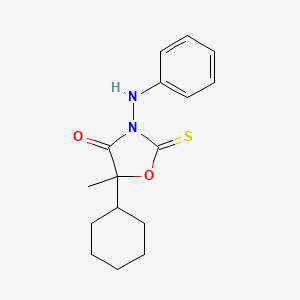

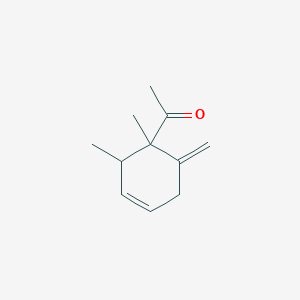
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
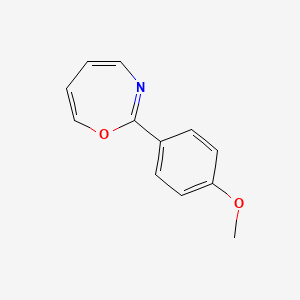
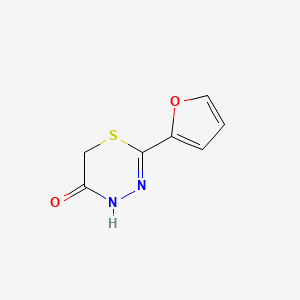

![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
